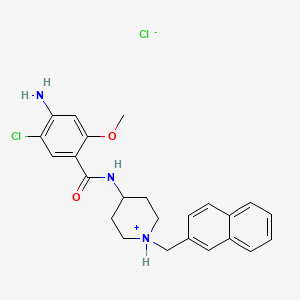
4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes aromatic rings, a piperidine moiety, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the piperidine moiety and the naphthalenylmethyl group. Common reagents and conditions used in these reactions include:
Amination: Introduction of the amino group using reagents like ammonia or amines.
Halogenation: Introduction of the chlorine atom using reagents like thionyl chloride or N-chlorosuccinimide.
Methoxylation: Introduction of the methoxy group using reagents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Replacement of the chlorine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting various biochemical pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-chloro-2-methoxybenzamide: Lacks the piperidine and naphthalenylmethyl groups.
4-Amino-5-chloro-2-methoxy-N-(4-piperidinyl)benzamide: Lacks the naphthalenylmethyl group.
4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)benzamide: Lacks the piperidine group.
Uniqueness
The uniqueness of 4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride lies in its specific combination of functional groups and molecular structure, which may confer unique biological activities and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
63639-48-5 |
|---|---|
Molekularformel |
C24H27Cl2N3O2 |
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
4-amino-5-chloro-2-methoxy-N-[1-(naphthalen-2-ylmethyl)piperidin-1-ium-4-yl]benzamide;chloride |
InChI |
InChI=1S/C24H26ClN3O2.ClH/c1-30-23-14-22(26)21(25)13-20(23)24(29)27-19-8-10-28(11-9-19)15-16-6-7-17-4-2-3-5-18(17)12-16;/h2-7,12-14,19H,8-11,15,26H2,1H3,(H,27,29);1H |
InChI-Schlüssel |
ZLJOBDHDRQFZQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC4=CC=CC=C4C=C3)Cl)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















